REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12](=O)[CH3:13])=[CH:5]2.[CH3:15][O:16][C:17](=[O:38])[CH:18]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(=CC([O-])=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([CH3:13])=[CH:18][C:17]([O:16][CH3:15])=[O:38])=[CH:5]2
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(C=NC2=CC1)C(C)=O
|
Name
|
(triphenylphosphoranylidene)acetate
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)[O-]
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was irradiated in the microwave at 140° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was then irradiated in the microwave at 160° C. for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crude reaction material
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(C=NC2=CC1)C(=CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |